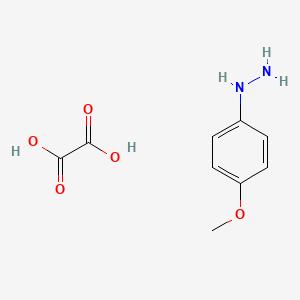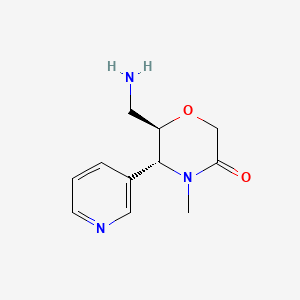
(4-methoxyphenyl)hydrazine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)hydrazine;oxalic acid is a compound that combines (4-methoxyphenyl)hydrazine with oxalic acid. (4-Methoxyphenyl)hydrazine is a derivative of phenylhydrazine, where a methoxy group is attached to the para position of the phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (4-methoxyphenyl)hydrazine typically involves the diazotization of p-anisidine followed by reduction. The process begins with the addition of hydrochloric acid and sodium nitrite to p-anisidine at low temperatures (0-5°C). The resulting diazonium salt is then reduced using agents such as ammonium sulfite and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of (4-methoxyphenyl)hydrazine hydrochloride involves similar steps but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for diazotization, ammonium sulfite for reduction, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and substituted phenyl derivatives. These products are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)hydrazine;oxalic acid has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (4-methoxyphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions. It can also form stable complexes with metal ions, which can be used in catalysis and other chemical processes. The methoxy group enhances its reactivity by donating electron density to the phenyl ring, making it more nucleophilic .
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazine: Lacks the methoxy group, making it less reactive in certain reactions.
4-Bromophenylhydrazine: Contains a bromine atom instead of a methoxy group, leading to different reactivity and applications.
4-Chlorophenylhydrazine: Similar to 4-bromophenylhydrazine but with a chlorine atom.
4-Fluorophenylhydrazine: Contains a fluorine atom, affecting its reactivity and stability
Uniqueness
(4-Methoxyphenyl)hydrazine is unique due to the presence of the methoxy group, which enhances its nucleophilicity and reactivity. This makes it particularly useful in organic synthesis and various scientific research applications .
Propiedades
Número CAS |
110251-56-4; 70672-74-1 |
|---|---|
Fórmula molecular |
C9H12N2O5 |
Peso molecular |
228.204 |
Nombre IUPAC |
(4-methoxyphenyl)hydrazine;oxalic acid |
InChI |
InChI=1S/C7H10N2O.C2H2O4/c1-10-7-4-2-6(9-8)3-5-7;3-1(4)2(5)6/h2-5,9H,8H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
LNCCHXQYJZMIIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NN.C(=O)(C(=O)O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2651381.png)

![2-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2651384.png)
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2651386.png)
![6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2651389.png)
![2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2651390.png)

![4-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2651394.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2651396.png)
![4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2651398.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2651401.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2651403.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2651404.png)
